molecular formula C26H23N3O2 B2556767 7,8-dimethoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-53-2

7,8-dimethoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2556767
CAS No.: 866728-53-2
M. Wt: 409.489
InChI Key: VERPPOADIAUYQG-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a quinoline ring, with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 3-methylbenzylamine and 3-phenylquinoline can be reacted in the presence of a suitable catalyst to form the desired pyrazoloquinoline structure. The reaction conditions often involve elevated temperatures and the use of solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoloquinolines, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

7,8-Dimethoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. These interactions are mediated by the compound’s unique structural features, which allow for specific binding and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dimethoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline stands out due to its fused ring system and specific substituents, which confer unique chemical and biological properties.

Biological Activity

7,8-Dimethoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C22H24N2O2
  • Molecular Weight : 348.44 g/mol
  • SMILES Notation : CC1=CC=C(C=C1)C2=NN=C(C=C2)C(C(C)C)OC

Anticancer Activity

Recent studies have highlighted the potential of pyrazoloquinoline derivatives in cancer therapy. For instance:

  • Mechanism of Action : Research indicates that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, these compounds may target the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and growth .
  • Case Studies : A study involving a series of pyrazolo[4,3-c]quinoline derivatives demonstrated significant anticancer activity against human colorectal cancer cells (HCT116 and Caco-2). The compound was shown to block cell cycle progression at the G2/M phase and induce apoptosis through mitochondrial pathways .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoloquinolines have also been explored:

  • Inhibition of Nitric Oxide Production : In vitro studies have shown that certain derivatives can significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. This effect is attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression .
  • Quantitative Structure–Activity Relationship (QSAR) : QSAR analysis has been employed to identify structural features that enhance anti-inflammatory activity, providing insights into the design of more effective compounds .

Antimicrobial Activity

The antimicrobial potential of pyrazoloquinolines is another area of interest:

  • Broad-Spectrum Activity : Compounds derived from this class have demonstrated antibacterial and antifungal activities against various pathogens. For example, some derivatives showed promising results against Plasmodium falciparum with IC50 values ranging from 0.014 to 5.87 µg/mL .

Data Table: Biological Activities of Pyrazoloquinolines

Biological ActivityCell Line/PathogenIC50/EffectReference
AnticancerHCT116Induces apoptosis
AnticancerCaco-2Cell cycle arrest (G2/M phase)
Anti-inflammatoryRAW 264.7Inhibits NO production
AntimicrobialPlasmodium falciparumIC50 = 0.014 - 5.87 µg/mL

Properties

IUPAC Name

7,8-dimethoxy-5-[(3-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-17-8-7-9-18(12-17)15-29-16-21-25(19-10-5-4-6-11-19)27-28-26(21)20-13-23(30-2)24(31-3)14-22(20)29/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERPPOADIAUYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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